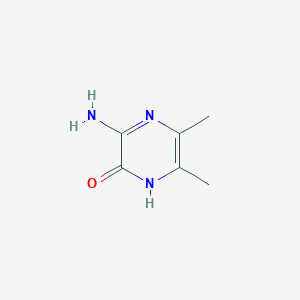

3-Amino-5,6-dimethylpyrazin-2-ol

Übersicht

Beschreibung

3-Amino-5,6-dimethylpyrazin-2-ol is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

The compound is a pyrazinone derivative with a unique chemical structure, which makes it an interesting target for research. More detailed studies are required to elucidate its interaction with its targets and any resulting changes.

Biochemical Pathways

It has been shown that the compound affects the expression of almost 8% of all genes inSalmonella Typhimurium, indicating a broad impact on cellular processes .

Result of Action

Studies have shown that it affects the expression of a significant number of genes inSalmonella Typhimurium, suggesting that it may have a wide range of effects at the molecular and cellular levels .

Biologische Aktivität

3-Amino-5,6-dimethylpyrazin-2-ol (commonly referred to as 3-Amino-DMP) is a pyrazinone derivative known for its significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the following chemical characteristics:

- Chemical Formula : C₆H₉N₃O

- Molecular Weight : 139.16 g/mol

- IUPAC Name : 3-amino-5,6-dimethyl-1H-pyrazin-2-one

- CAS Number : 43029-21-6

This compound features an amino group and two methyl groups attached to the pyrazine ring, which contributes to its unique biological activities.

Research indicates that 3-Amino-DMP significantly influences gene expression in various bacterial species, notably affecting nearly 8% of genes in Salmonella Typhimurium . This modulation suggests a broad impact on cellular processes, making it a candidate for applications in microbiological studies and potential therapeutic development.

Gene Expression Modulation

The compound's interaction with biological systems points to its role as a regulatory agent. It has been identified as an autoinducer in quorum sensing pathways, particularly in Vibrio cholerae, where it activates the transcription factor VqmA, influencing biofilm formation and toxin production . This mechanism underscores its potential utility in controlling pathogenic behaviors in bacteria.

Antimicrobial Properties

3-Amino-DMP has shown promise as an antimicrobial agent. Its ability to modulate gene expression can lead to the suppression of pathogenic traits in bacteria. For instance, studies have demonstrated that related pyrazine compounds can inhibit the growth of various pathogens through volatile organic compounds (VOCs) released during microbial interactions .

Biochemical Applications

The compound's unique structure allows it to interact with cellular membranes and proteins, influencing cell signaling pathways and metabolic processes. It has been noted for its effects on cell proliferation and differentiation, with varying outcomes based on dosage .

Research Findings and Case Studies

Potential Applications

Given its biological activity, 3-Amino-DMP presents several potential applications:

- Antimicrobial Development : As a candidate for developing new antimicrobial agents targeting pathogenic bacteria.

- Biochemical Probes : Useful in studies aimed at understanding gene regulation and cellular pathways.

- Agricultural Biocontrol : Potential use in controlling soilborne diseases through its antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

DPO serves as a valuable building block in the synthesis of more complex organic molecules. Its pyrazine structure allows for various chemical modifications, making it useful in the development of pharmaceuticals and agrochemicals. The compound can undergo reactions such as oxidation and substitution, leading to the formation of diverse derivatives that are essential in organic synthesis.

Biological Applications

Quorum Sensing Autoinducer

One of the most notable biological applications of DPO is its role as a quorum sensing (QS) autoinducer in bacteria such as Vibrio cholerae. DPO is produced from threonine and alanine through a series of enzymatic reactions. It regulates biofilm formation and virulence gene expression by binding to the VqmA receptor, which subsequently activates the expression of small RNAs that repress biofilm-related genes . This mechanism highlights DPO's significance in microbial communication and pathogenicity.

Case Study: Vibrio cholerae

In a study examining the role of DPO in Vibrio cholerae, researchers demonstrated that DPO production is crucial for the bacterium's ability to form biofilms, which are essential for its survival in host environments. The study revealed that strains lacking DPO production exhibited reduced virulence and biofilm formation capabilities .

Medical Applications

Potential Therapeutic Uses

Research into the therapeutic applications of DPO is ongoing. Its structural analogs have shown promise in treating various diseases. For instance, pyrazine derivatives have been investigated for their potential use as anti-tuberculosis agents and in therapies for neurodegenerative diseases like Alzheimer's . The unique properties of DPO may also lend themselves to the development of novel pharmaceuticals targeting bacterial infections.

Data Tables

Eigenschaften

IUPAC Name |

3-amino-5,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVXZGSRBWKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=O)N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302350 | |

| Record name | 3-Amino-5,6-dimethylpyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43029-21-6 | |

| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43029-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150415 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043029216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 43029-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 43029-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-5,6-dimethylpyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.